8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
Description
8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Properties
IUPAC Name |
8-ethoxy-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-3-22-14-8-4-7-13-10-15(17(19)23-16(13)14)24(20,21)18-9-5-6-12(2)11-18/h4,7-8,10,12H,3,5-6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCDLUWDOASPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Introduction of the Ethoxy Group: Ethylation of the chromen-2-one core using ethyl iodide in the presence of a base.
Sulfonylation: Reaction of the intermediate with sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Piperidine Moiety: Nucleophilic substitution reaction with 3-methylpiperidine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the piperidine moiety.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The ethoxy group or the sulfonyl group could be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a sulfide.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of coumarin derivatives, including 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, in cancer therapy. The mechanism of action often involves the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
A study demonstrated that certain coumarin derivatives exhibited significant antiproliferative effects against liver carcinoma cells (HEPG2). The compound's structure allows it to interact with cellular pathways involved in cancer progression, leading to reduced cell viability.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 8-Ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one | TBD | HEPG2 |
| Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | HEPG2 |
| Thiazole | 3.50 ± 0.23 | HEPG2 |
Antimicrobial Activity
The antimicrobial properties of coumarin compounds have been well-documented, with several studies indicating their effectiveness against a range of bacterial strains. The sulfonamide moiety in 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one enhances its antibacterial activity.
Case Study: Antibacterial Screening
In a comparative study, various coumarin derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the sulfonyl group significantly improved the compound's efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Enzyme Inhibition
Coumarins have been recognized for their ability to inhibit specific enzymes, which can be beneficial in treating diseases such as Alzheimer's and other neurodegenerative disorders.
Case Study: Acetylcholinesterase Inhibition
Research has shown that certain derivatives of coumarin can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. The inhibition rate correlates with the structural characteristics of the compound.
| Compound | Inhibition Rate (%) |
|---|---|
| 8-Ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one | TBD |
| Standard Inhibitor (Donepezil) | >50% |
Synthesis and Structural Modifications
The synthesis of 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves several steps, typically starting from readily available precursors such as ethyl acetoacetate and appropriate amines. Structural modifications can lead to variations in biological activity.
Synthetic Pathway Overview
The synthesis process generally includes:
- Preparation of the chromenone core.
- Introduction of the ethoxy group via alkylation.
- Sulfonation with a suitable sulfonyl chloride.
- Final purification and characterization through spectroscopic methods.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, chromen-2-one derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that is structurally related to chromen-2-one.
Flavonoids: Naturally occurring compounds with a chromen-2-one core, known for their antioxidant properties.
Uniqueness
8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives.
Biological Activity
8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is C₁₈H₂₃N₃O₅S, characterized by a coumarin backbone substituted with an ethoxy group and a piperidine sulfonamide. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds related to 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one exhibit significant anticancer properties. For instance, derivatives of coumarins have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies have demonstrated that these compounds can inhibit histone demethylase KDM2B, which is implicated in cancer progression .
Antimicrobial Properties
Coumarin derivatives have also been evaluated for their antimicrobial activities. In vitro studies suggest that 8-ethoxy derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems has been explored, particularly its interaction with muscarinic receptors. It has been reported that certain coumarin derivatives enhance cholinergic activity, which could be beneficial in neurodegenerative diseases such as Alzheimer's .
Pharmacokinetics
The pharmacokinetic profile of 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one indicates favorable absorption characteristics. Studies have shown high gastrointestinal absorption rates and low potential for P-glycoprotein-mediated efflux, suggesting effective systemic availability following oral administration .
Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were determined using MTT assays, showing a dose-dependent response with an IC50 value of approximately 12 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Ethoxy | MCF-7 | 12 |
| Control | MCF-7 | >50 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 8-ethoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves sulfonylation of a pre-functionalized coumarin core. For example:
Coumarin Core Preparation : Ethoxylation at position 8 via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Sulfonylation : Reaction with 3-methylpiperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with pyridine as a base.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 coumarin:sulfonyl chloride) significantly impact yield. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.1–3.3 ppm for piperidinyl CH₂) and ¹³C NMR (δ 160–165 ppm for carbonyl groups) .
- HPLC-MS : Retention time consistency and molecular ion peak ([M+H]⁺) at m/z ~407.4 .
Q. What preliminary biological screening models are recommended for assessing this compound’s activity?
- In Vitro Models :
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based trypsin inhibition).
- Antimicrobial Activity : MIC assays against S. aureus or E. coli .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cell lines to establish IC₅₀ values .
Advanced Research Questions
Q. How can conflicting data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Root Cause Analysis :
- Impurity Profiling : Quantify byproducts (e.g., des-ethoxy derivatives) via LC-MS/MS .
- Assay Conditions : Compare buffer pH, serum concentration, and incubation time. For example, serum proteins may reduce bioavailability in cell-based assays .
- Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .
Q. What strategies are effective for modifying the 3-methylpiperidine sulfonyl group to enhance target selectivity?
- SAR Approaches :
- Piperidine Substitution : Replace 3-methyl with bulkier groups (e.g., 3-ethyl or 3-cyclopentyl) to sterically hinder off-target interactions.
- Sulfonyl Linker Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate sulfonamide acidity and binding kinetics .
- Computational Guidance : Molecular docking (AutoDock Vina) against target vs. homologous proteins (e.g., COX-1 vs. COX-2) to predict selectivity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Key Issues :
- Racemization Risk : During sulfonylation, elevated temperatures (>40°C) may lead to chiral center inversion.
- Catalytic Systems : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
